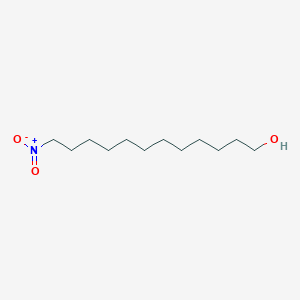

12-Nitrododecan-1-ol

Description

12-Nitrododecan-1-ol (C₁₂H₂₅NO₃) is a nitro-substituted long-chain alcohol characterized by a hydroxyl group at the terminal carbon and a nitro group (-NO₂) at the 12th carbon position. This structural arrangement confers unique physicochemical properties, distinguishing it from unmodified alcohols like dodecan-1-ol (C₁₂H₂₆O) and functionalized analogs such as 12-Aminododecan-1-ol (C₁₂H₂₇NO) . The compound’s polarity and hydrogen-bonding capacity (due to -OH and -NO₂ groups) likely influence its solubility, boiling point, and stability compared to non-polar analogs.

Properties

IUPAC Name |

12-nitrododecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h14H,1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLFIROEVCJXIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCO)CCCCC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Nitrododecan-1-ol can be synthesized through the nitration of dodecan-1-ol. The nitration process typically involves the reaction of dodecan-1-ol with a nitrating agent such as nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to achieve higher yields and better control over reaction parameters. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and selectivity of the nitration process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 12-Nitrododecan-1-ol can undergo oxidation reactions to form corresponding nitro ketones or nitro acids.

Reduction: The nitro group in this compound can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloro group.

Major Products:

Oxidation: Nitro ketones, nitro acids.

Reduction: Amino alcohols.

Substitution: Chloro derivatives, other functionalized derivatives.

Scientific Research Applications

Chemistry: 12-Nitrododecan-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of nitro compounds, which are valuable in various chemical transformations.

Biology: In biological research, nitro alcohols like this compound are studied for their potential antimicrobial and antifungal properties.

Medicine: The compound’s derivatives may have pharmaceutical applications, including the development of new drugs with specific biological activities.

Industry: this compound is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 12-Nitrododecan-1-ol involves its interaction with biological membranes and enzymes. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify cellular components. The hydroxyl group allows for hydrogen bonding and interactions with various molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 12-Nitrododecan-1-ol and related compounds:

Structural and Functional Differences

- Nitro vs. This may reduce solubility in non-polar solvents but enhance reactivity in nitration or reduction reactions . Compared to 12-Aminododecan-1-ol, the nitro group is less basic but more electron-withdrawing, altering acidity (pKa) of the hydroxyl group .

Physicochemical Properties

- Boiling Point and Solubility: Dodecan-1-ol has a boiling point of ~259°C, while this compound’s nitro group likely elevates this due to increased polarity and intermolecular forces. 12-Tridecyn-1-ol’s alkyne group may lower boiling points compared to nitro analogs due to reduced hydrogen bonding . 1-Undecanol (C11) has a lower boiling point (~243°C) than dodecan-1-ol (C12), demonstrating chain-length effects .

Biological Activity

12-Nitrododecan-1-ol is a nitroalcohol compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by a long hydrocarbon chain with a nitro group attached to the 12th carbon. Its molecular formula is CHNO, and it has a molecular weight of approximately 227.34 g/mol. The presence of the nitro group may contribute to its bioactivity, influencing various biological pathways.

Biological Activities

Recent studies have indicated several biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary tests suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is crucial for managing various chronic diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The nitro group may facilitate the scavenging of free radicals, thereby reducing oxidative damage.

- Membrane Interaction : The long hydrocarbon chain allows for interaction with cellular membranes, potentially altering membrane fluidity and affecting cell signaling pathways.

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in inflammatory pathways.

Antioxidant Activity Study

A study evaluated the antioxidant capacity of various nitroalcohols, including this compound, using DPPH and ABTS assays. The results indicated that this compound had a notable ability to scavenge free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid.

Antimicrobial Activity Assessment

In vitro tests conducted against Gram-positive and Gram-negative bacteria showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations above 100 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be 75 µg/mL for S. aureus, indicating moderate antimicrobial activity.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.